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molecular formula C18H17N B8666828 N-Ethyl-N-phenylnaphthalen-1-amine CAS No. 110972-21-9

N-Ethyl-N-phenylnaphthalen-1-amine

Cat. No. B8666828
M. Wt: 247.3 g/mol
InChI Key: YIQQHFQDYLXTPG-UHFFFAOYSA-N
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Patent
US05395969

Procedure details

A mixture of ethyl iodide (0.1M), 1-phenylaminonaphthalene (0.05M), KOH (0.1M) and copper bronze (1 g) was stirred for 31/2 hours in N-methylpyrrolidone (20 cm3) at 120° C. under an atmosphere of nitrogen. The mixture was cooled, poured into water (2 liters) and extracted with CH2Cl2 (3×300 cm3). The combined extracts were washed with water, dried over MgSO4 and the CH2Cl2 solvent removed in vacuo to give 229 g (98% yield) of 1-(N-phenyl-N-ethylamino)naphthalene as a yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH3:2].[C:4]1([NH:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-].[K+].O>CN1CCCC1=O.[Cu]>[C:4]1([N:10]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[CH2:1][CH3:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
copper bronze
Quantity
1 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×300 cm3)
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the CH2Cl2 solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(CC)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 229 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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